

# (-)-Ternatin CAS number and molecular weight

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## Compound of Interest

Compound Name: (-)-Ternatin

Cat. No.: B8055002

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An In-depth Technical Guide to **(-)-Ternatin**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(-)-Ternatin** is a naturally occurring, N-methylated cyclic heptapeptide originally isolated from the mushroom *Coriolus versicolor*. Initially identified as a potent inhibitor of adipogenesis, subsequent research has unveiled its significant cytotoxic activity against a range of cancer cell lines. This activity stems from its unique mechanism of action: the targeted inhibition of protein synthesis. This technical guide provides a comprehensive overview of **(-)-Ternatin**, including its physicochemical properties, mechanism of action, key biological activities, and detailed experimental protocols for its study. It is important to distinguish this cyclic peptide from a flavonoid of the same name.

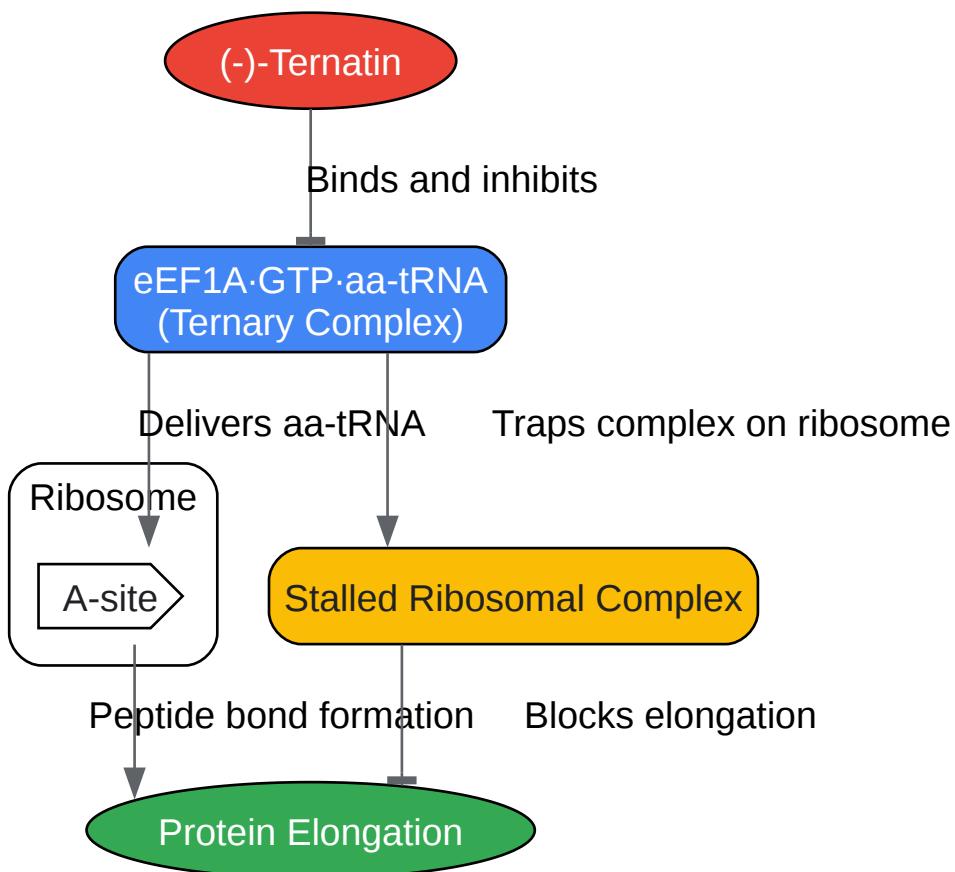
## Physicochemical Properties and Identification

**(-)-Ternatin** is a cyclic peptide with a complex, highly N-methylated structure. Its fundamental properties are summarized below.

Property	Value	Reference(s)
CAS Number	148619-41-4	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>37</sub> H <sub>67</sub> N <sub>7</sub> O <sub>8</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	738.0 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Appearance	White solid	<a href="#">[2]</a>
Purity	≥98% by HPLC	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in DMSO, DMF, ethanol, and methanol. Limited water solubility.	<a href="#">[1]</a> <a href="#">[2]</a>
Storage Conditions	Store at -20°C for long-term stability.	<a href="#">[1]</a> <a href="#">[2]</a>

## Mechanism of Action: Inhibition of Protein Synthesis

The primary molecular target of **(-)-Ternatin** is the eukaryotic translation elongation factor-1A (eEF1A).[\[1\]](#)[\[2\]](#) Specifically, **(-)-Ternatin** does not bind to eEF1A alone but selectively targets the eEF1A-GTP·aminoacyl-tRNA ternary complex.[\[1\]](#)[\[2\]](#) By binding to a functional hotspot on eEF1A, it stalls the translation elongation cycle, preventing the proper accommodation of aminoacyl-tRNA into the ribosome's A-site.[\[2\]](#) This leads to a global shutdown of protein synthesis, ultimately triggering cell death.[\[1\]](#)[\[2\]](#) The binding site is shared with other natural product inhibitors like didemnin B.[\[1\]](#)[\[5\]](#)

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Mechanism of **(-)-Ternatin** action.

## Biological Activities & Quantitative Data

**(-)-Ternatin** exhibits two primary, potent biological activities: anti-adipogenesis and cytotoxicity.

### Anti-Adipogenic Activity

**(-)-Ternatin** is a potent inhibitor of fat accumulation in 3T3-L1 murine adipocytes.<sup>[3][6][7]</sup> It affects the mid-to-late stages of adipocyte differentiation by downregulating the expression of key adipogenic and lipogenic markers, including SREBP-1c, FAS, ACC2, and C/EBP $\alpha$ .<sup>[3][7]</sup>

### Cytotoxic Activity

By inhibiting protein synthesis, **(-)-Ternatin** displays potent cytotoxic effects against various cancer cell lines.<sup>[1]</sup> Structure-activity relationship (SAR) studies have led to the development of synthetic variants with dramatically improved potency.<sup>[1][2]</sup> For instance, a derivative known as

Compound 4, which incorporates modifications at both positions 4 and 6 of the peptide ring, is up to 500 times more potent than the parent natural product.[1][2]

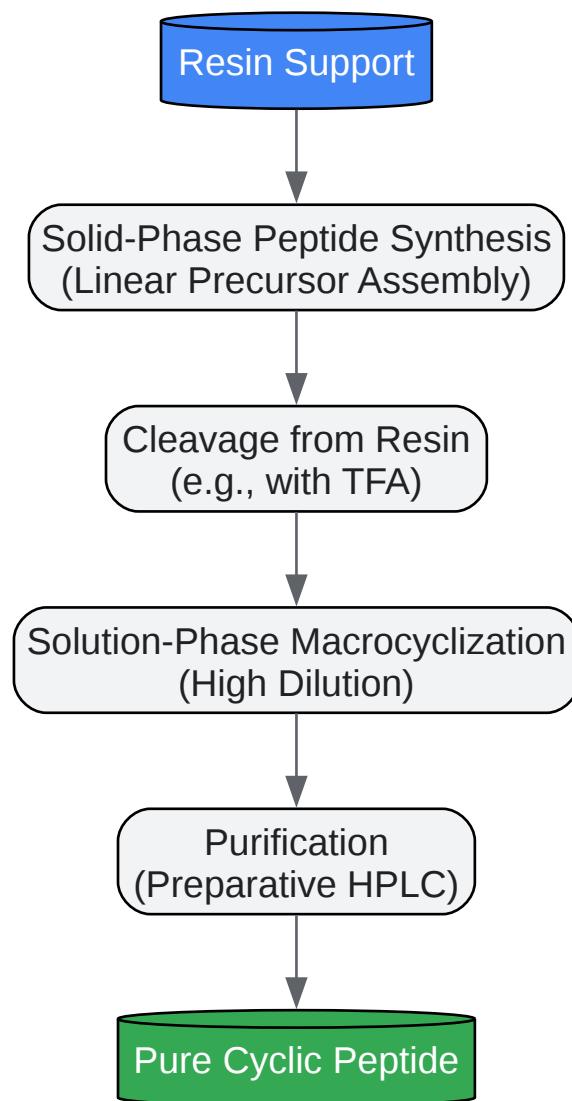
Compound	Cell Line	Assay	IC <sub>50</sub> / EC <sub>50</sub> (nM)	Reference(s)
(-)-Ternatin	3T3-L1	Adipogenesis Inhibition	27	[1][6]
(-)-Ternatin	HCT116	Cell Proliferation	71 ± 10	[1]
Ternatin-4-Ala (Negative Control)	HCT116	Cell Proliferation	>10,000	[1]
Compound 3 (Pip @ pos 6)	HCT116	Cell Proliferation	~35	[1]
Compound 4 (dhML @ pos 4, Pip @ pos 6)	HCT116	Cell Proliferation	~0.1 - 1	[1]

## Experimental Protocols

The following protocols are generalized frameworks for studying the biological activities of **(-)-Ternatin**. Optimization may be required for specific experimental conditions.

## Synthesis of (-)-Ternatin Analogs

The synthesis of **(-)-Ternatin** and its derivatives is efficiently achieved through a combination of solid-phase peptide synthesis (SPPS) for the linear precursor, followed by solution-phase macrocyclization.[2][4]



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General workflow for **(-)-Ternatin** synthesis.

## Cytotoxicity Assay in HCT116 Cells (MTT Assay)

This protocol assesses the effect of **(-)-Ternatin** on the proliferation of human colon cancer cells.

- Cell Seeding: Seed HCT116 cells in 96-well plates at a density of  $2 \times 10^4$  cells/well and allow them to adhere overnight.[\[8\]](#)
- Compound Treatment: Prepare serial dilutions of **(-)-Ternatin** (and/or its analogs) in complete culture medium. Replace the existing medium with the compound-containing

medium. Include a vehicle-only control (e.g., 0.1% DMSO).

- Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.[1]  
[9]
- MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[8]
- Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 20 minutes at room temperature.[8]
- Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
- Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC<sub>50</sub> value by plotting a dose-response curve.

## Adipogenesis Inhibition Assay in 3T3-L1 Cells

This protocol measures the ability of **(-)-Ternatin** to inhibit the differentiation of preadipocytes into mature adipocytes.

- Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a 96-well plate.[10]
- Initiation of Differentiation: Two days post-confluence, induce differentiation by replacing the medium with a differentiation cocktail (e.g., DMEM with 10% FBS, dexamethasone, IBMX, and insulin) containing various concentrations of **(-)-Ternatin** or a vehicle control.[10]
- Maintenance: After 2-3 days, switch to a maintenance medium (e.g., DMEM with 10% FBS and insulin) containing the test compounds. Replace this medium every 2 days.
- Staining (Day 14): After a total of 14 days, wash the cells with PBS and fix them.[10]
- Lipid Staining: Stain the intracellular lipid droplets with Nile Red or Oil Red O solution.[10]
- Quantification: Quantify adipogenesis by measuring the fluorescence of Nile Red or by extracting the Oil Red O stain and measuring its absorbance. The degree of inhibition is determined relative to the vehicle-treated differentiated cells.

# Protein Synthesis Inhibition Assay (<sup>35</sup>S-Methionine Incorporation)

This assay directly measures the impact of **(-)-Ternatin** on new protein synthesis.

- Cell Culture: Plate HCT116 cells in 12-well plates and grow to ~80% confluence.[1]
- Pre-treatment: Incubate the cells with the desired concentrations of **(-)-Ternatin** for 5 hours at 37°C.[1]
- Starvation and Labeling: Replace the culture medium with methionine- and cysteine-free DMEM containing the same concentrations of **(-)-Ternatin**. After a brief incubation, add <sup>35</sup>S-methionine (e.g., 40 µCi/well) and incubate for 1 hour.[1]
- Cell Lysis: Aspirate the labeling medium, wash the cells twice with ice-cold PBS, and lyse the cells.
- Precipitation: Precipitate the total protein from the lysate using trichloroacetic acid (TCA).
- Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter. A decrease in counts per minute (CPM) relative to the vehicle control indicates inhibition of protein synthesis.

## Conclusion

**(-)-Ternatin** is a promising natural product with a well-defined mechanism of action targeting a fundamental cellular process. Its potent cytotoxic and anti-adipogenic activities, combined with a synthetically tractable structure, make it an important lead compound for the development of novel therapeutics in oncology and metabolic diseases. The methodologies detailed in this guide provide a solid foundation for researchers to further explore the biological potential of **(-)-Ternatin** and its derivatives.

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